2-Amino-4-phenoxyphenol

Übersicht

Beschreibung

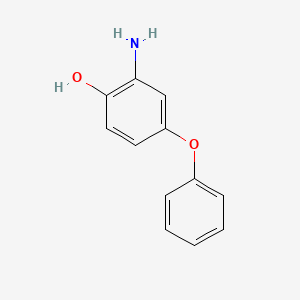

2-Amino-4-phenoxyphenol is an organic compound with the molecular formula C12H11NO2. It is a phenol derivative characterized by an amino group at the second position and a phenoxy group at the fourth position on the benzene ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-phenoxyphenol typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction of 2-nitro-4-phenoxyphenol with a reducing agent such as iron powder in the presence of hydrochloric acid, which reduces the nitro group to an amino group .

Industrial Production Methods: Industrial production of this compound can be achieved through a semi-continuous or fully continuous process. This involves diazotizing the corresponding anilines in liquid or molten state with aqueous sodium nitrite solution in equimolar amounts to excess hydrochloric acid. The diazonium chloride solution obtained is then introduced into a boiling mixture of sulfuric acid and an aromatic hydrocarbon .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Amino-4-phenoxyphenol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinone derivatives.

Reduction: The nitro group can be reduced to an amino group.

Substitution: It can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Iron powder and hydrochloric acid are commonly used.

Substitution: Reagents such as sodium nitrite and hydrochloric acid are used for diazotization reactions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted phenols.

Wissenschaftliche Forschungsanwendungen

2-Amino-4-phenoxyphenol has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Amino-4-phenoxyphenol involves its interaction with specific molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. Additionally, it may interact with enzymes and receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

- 2-Amino-4-methylphenol

- 2-Amino-4-chlorophenol

- 2-Amino-4-bromophenol

Comparison: 2-Amino-4-phenoxyphenol is unique due to the presence of the phenoxy group, which imparts specific properties such as enhanced thermal stability and flame resistance. In contrast, other similar compounds like 2-Amino-4-methylphenol and 2-Amino-4-chlorophenol may have different substituents that affect their chemical reactivity and applications .

Biologische Aktivität

2-Amino-4-phenoxyphenol is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article synthesizes research findings related to its biological properties, mechanisms of action, and potential applications.

Chemical Structure and Properties

This compound is characterized by the presence of an amino group and a phenoxy group attached to a phenolic structure. Its molecular formula is CHNO. The unique arrangement of these functional groups contributes to its reactivity and biological activity.

Biological Activities

1. Antitumor Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, studies have demonstrated that derivatives of phenoxyphenol, such as 4-HPPP (4-[4-(4-hydroxyphenoxy)phenoxy]phenol), show selective cytotoxicity against non-small-cell lung cancer (NSCLC) cells. The mechanism involves the induction of apoptosis and aneuploidization, along with the activation of DNA damage response pathways, particularly involving ATR (Ataxia-telangiectasia mutated and Rad3-related) signaling .

2. Anti-inflammatory Effects

In addition to its antitumor properties, this compound has been reported to possess anti-inflammatory activities. This may be attributed to its ability to modulate inflammatory pathways and cytokine production, although specific mechanisms require further investigation.

3. Antimicrobial Potential

The compound has also been explored for its antimicrobial properties, suggesting potential applications in treating infections caused by resistant strains of bacteria. Its structural similarities to other phenolic compounds may enhance its efficacy in this area.

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cancer cells, leading to increased ROS levels which contribute to cell death .

- DNA Damage Response : It activates DNA repair pathways and markers associated with double-strand breaks, highlighting its role in mediating cellular responses to genotoxic stress .

- Cytokine Modulation : By influencing cytokine production, it may help in regulating inflammation and immune responses.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antitumor | Induces apoptosis in NSCLC cells | |

| Anti-inflammatory | Modulates cytokine production | |

| Antimicrobial | Potential effectiveness against resistant bacteria |

Case Study: Antiproliferative Effects on Lung Cancer Cells

A study focused on the effects of 4-HPPP on NSCLC revealed that it significantly inhibited cell proliferation through apoptosis induction. Colony formation assays confirmed that treatment with this compound reduced viable colonies by over 70% compared to untreated controls. Additionally, in vivo models using zebrafish xenografts validated these findings, demonstrating reduced tumor growth following treatment .

Future Directions

Given its promising biological activities, further research into this compound is warranted. Potential areas for exploration include:

- Mechanistic Studies : Detailed investigations into the molecular pathways affected by the compound.

- Clinical Trials : Evaluating safety and efficacy in human subjects for potential therapeutic applications.

- Structural Modifications : Assessing how variations in chemical structure affect biological activity could lead to the development of more potent derivatives.

Eigenschaften

IUPAC Name |

2-amino-4-phenoxyphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c13-11-8-10(6-7-12(11)14)15-9-4-2-1-3-5-9/h1-8,14H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQYFAQXHLFJZIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC(=C(C=C2)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.